Enhanced Lipophilicity (LogP) for Improved Membrane Permeability vs. Methyl Ester and Free Acid
p-Tolyl 2-amino-5-bromobenzoate demonstrates a calculated logP of 3.56 , which is significantly higher than the methyl ester (logP 3.06) [1] and the parent carboxylic acid (logP 2.31) [2]. This increase in lipophilicity is critical for enhancing passive membrane diffusion in cellular assays. In comparison, the ethyl and tert-butyl esters exhibit comparable logP values (3.61 and 3.57, respectively) [3][4], but the p-tolyl group provides a distinct aromatic topology that can engage in additional π-stacking interactions with biological targets.
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | LogP = 3.56 |
| Comparator Or Baseline | Methyl 2-amino-5-bromobenzoate (LogP = 3.06); 2-Amino-5-bromobenzoic acid (LogP = 2.31); Ethyl 2-amino-5-bromobenzoate (LogP = 3.61); tert-Butyl 2-amino-5-bromobenzoate (LogP = 3.57) |
| Quantified Difference | p-Tolyl ester is 0.50 log units more lipophilic than methyl ester and 1.25 log units more lipophilic than free acid |
| Conditions | Calculated logP values from commercial vendor datasheets |
Why This Matters
Higher lipophilicity predicts improved cell membrane permeability, making the p-tolyl ester a superior choice for intracellular target engagement studies compared to the more polar methyl ester or free acid.
- [1] Chembase. Methyl 2-amino-5-bromobenzoate. LogP: 3.085. View Source
- [2] Chembase. 2-Amino-5-bromobenzoic acid. LogP: 2.2206554. View Source
- [3] Chembase. Ethyl 2-amino-5-bromobenzoate. LogP: 3.614. View Source
- [4] Molbase. tert-Butyl 2-amino-5-bromobenzoate. LogP: 3.5678. View Source
